![molecular formula C19H22N2O2 B14285581 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde CAS No. 130594-86-4](/img/structure/B14285581.png)
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde is an aromatic azobenzene compound known for its photosensitivity and ability to undergo reversible trans-cis isomerization. This compound is characterized by the presence of a diazo group (-N=N-) and a hexyloxy tail, which contribute to its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic aldehyde. The process begins with the diazotization of aniline derivatives in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-(hexyloxy)benzaldehyde under basic conditions to form the desired azobenzene compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The diazo group can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid.
Reduction: 4-{(E)-[4-(Hexyloxy)phenyl]hydrazinyl}benzaldehyde.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies of photoisomerization and photochemical reactions.
Biology: Investigated for its potential as a photosensitive probe in biological systems, enabling the study of light-induced changes in biomolecules.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Mecanismo De Acción
The primary mechanism of action of 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde involves its ability to undergo reversible trans-cis isomerization upon exposure to light. The trans isomer is thermodynamically stable and rod-like, while the cis isomer is bent and less stable. This photoisomerization process leads to significant changes in the molecular polarity and conformation, which can be harnessed for various applications .
Comparación Con Compuestos Similares
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde is unique due to its hexyloxy tail and specific diazo linkage. Similar compounds include:
4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with a methoxy group instead of a hexyloxy group.
4-{(E)-[4-(Ethoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with an ethoxy group.
4-{(E)-[4-(Butoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with a butoxy group.
These compounds share the azobenzene core but differ in their alkoxy substituents, which influence their physical and chemical properties.
Propiedades
Número CAS |
130594-86-4 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[(4-hexoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-4-5-14-23-19-12-10-18(11-13-19)21-20-17-8-6-16(15-22)7-9-17/h6-13,15H,2-5,14H2,1H3 |
Clave InChI |
WSUPCNHPNYJESO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
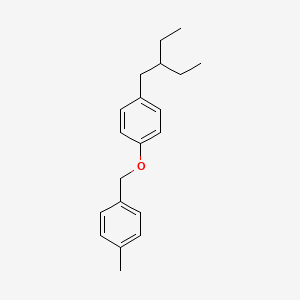
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
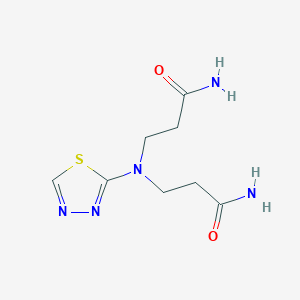
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
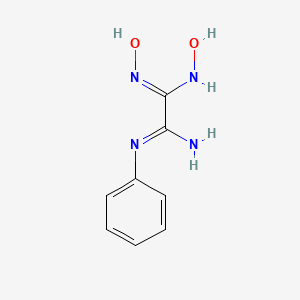
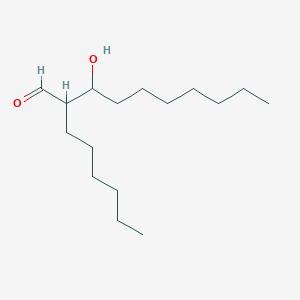
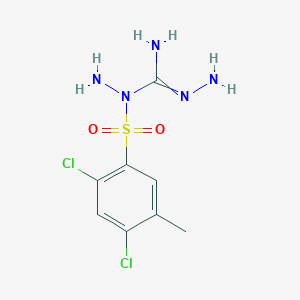
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

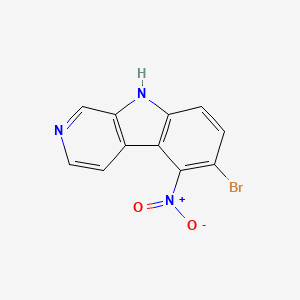
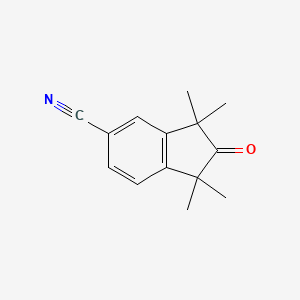
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
